Carbobenzyloxyphenylalanylglycine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzyloxyphenylalanylglycine benzyl ester is a synthetic compound with the molecular formula C26H26N2O5 and a molecular weight of 446.49 g/mol . It is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxyphenylalanylglycine benzyl ester can be synthesized through the esterification of carboxylic acids with alcohols. One common method involves the use of benzyne-mediated esterification under mild conditions, which provides high yields and good functional group tolerance . Another method involves the palladium-catalyzed C-H acyloxylation of toluene with carboxylic acids under 1 atm of oxygen .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. These reactions are often catalyzed by metal complexes and conducted under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxyphenylalanylglycine benzyl ester undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols .
Scientific Research Applications
Carbobenzyloxyphenylalanylglycine benzyl ester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of carbobenzyloxyphenylalanylglycine benzyl ester involves its role as a protecting group in peptide synthesis. It protects the amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation . The compound is typically removed under mild acidic or basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxyalanylglycylglycine benzyl ester .
- Carbobenzyloxyglycylglycylleucine benzyl ester .
- Carbobenzyloxyisoleucylisoleucine benzyl ester .
Uniqueness
Carbobenzyloxyphenylalanylglycine benzyl ester is unique due to its specific structure, which includes a benzyl ester group and a carbobenzyloxy-protected phenylalanine residue. This structure provides unique reactivity and stability, making it particularly useful in peptide synthesis and other organic reactions .
Properties
CAS No. |
57294-43-6 |
---|---|
Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
benzyl 2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |
InChI |
InChI=1S/C26H26N2O5/c29-24(32-18-21-12-6-2-7-13-21)17-27-25(30)23(16-20-10-4-1-5-11-20)28-26(31)33-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30)(H,28,31) |
InChI Key |
DOYRSIYTQFVMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.